molecular formula C10H10ClNO3 B7728492 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 2104-66-7

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No. B7728492
CAS RN: 2104-66-7
M. Wt: 227.64 g/mol
InChI Key: UPSNSRKMOHOEEO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-Chloro-phenyl)-succinamic acid , is a chemical compound. It has a CAS number of 17722-52-0 .


Molecular Structure Analysis

The molecular formula of this compound is C10H12ClNO2 . The structure analysis of similar compounds often involves techniques like single-crystal X-ray diffraction (SCXRD), Hirshfeld surfaces analysis, and computational Density Functional Theory (DFT) .


Physical And Chemical Properties Analysis

Amino acids, which this compound is a derivative of, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic property. They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

  • Molecular Docking and Structural Analysis : A study by Vanasundari et al. (2018) focused on molecular docking, vibrational, structural, electronic, and optical studies of derivatives of butanoic acid, indicating their potential as good candidates for nonlinear optical materials and biological activities, particularly inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

  • Spectroscopic Characterization and Reactive Properties : Research by Mary et al. (2017) conducted spectroscopic characterization and investigated reactive properties of a newly synthesized amide with hydrophilic and hydrophobic segments, including its potential for interaction with IRK and binding affinity (Mary, Al-Abdullah, Aljohar, Narayana, Nayak, Saropjini, Armaković, Armaković, Alsenoy, & El-Emam, 2017).

  • Therapeutic Potential in Diabetes Management : A study by Khurana et al. (2018) explored the effect of a succinamic acid derivative, related to 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, as a potential anti-diabetic agent in experimental diabetic rats, showing promising results in managing type-2 diabetes mellitus (Khurana, Sharma, Bhagat, & Sharma, 2018).

  • Investigation of Reactive and Spectroscopic Properties : Another study by Mary et al. (2017) investigated the reactive and spectroscopic properties of an oxobutanoic acid derivative, showing potential in nonlinear optical properties and inhibitory activity against specific enzymes (Mary, Mary, Panicker, Armaković, Armaković, Narayana, Sarojini, & Alsenoy, 2017).

  • Novel Synthesis Applications : A publication by Degtyarenko et al. (2007) demonstrated the novel synthesis of certain derivatives, contributing to the understanding of chemical synthesis processes and potential applications in various fields (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(4-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNSRKMOHOEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279000
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17722-52-0, 2104-66-7
Record name 17722-52-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLOROSUCCINANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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